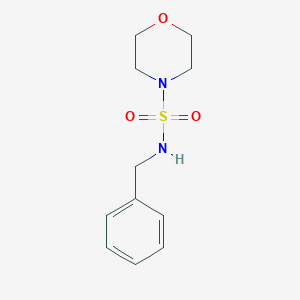
N-benzylmorpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzylmorpholine-4-sulfonamide (NBS) is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry. Due to its unique chemical structure, NBS has been extensively studied for its various biological activities, including antitumor, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of N-benzylmorpholine-4-sulfonamide is not fully understood. However, it has been suggested that N-benzylmorpholine-4-sulfonamide inhibits the activity of carbonic anhydrase (CA), an enzyme that is involved in the regulation of acid-base balance. Inhibition of CA activity leads to a decrease in the pH of cancer cells, which in turn inhibits the growth of cancer cells. Moreover, N-benzylmorpholine-4-sulfonamide has been found to inhibit the activity of HIV protease, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
N-benzylmorpholine-4-sulfonamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells. Moreover, N-benzylmorpholine-4-sulfonamide has been found to inhibit the migration and invasion of cancer cells. Furthermore, N-benzylmorpholine-4-sulfonamide has been found to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix (ECM) and are essential for the invasion and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzylmorpholine-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized. Moreover, N-benzylmorpholine-4-sulfonamide has been found to exhibit low toxicity in vitro. However, N-benzylmorpholine-4-sulfonamide has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. Moreover, N-benzylmorpholine-4-sulfonamide has been found to exhibit low bioavailability, which limits its use in vivo.
Orientations Futures
There are several future directions for the study of N-benzylmorpholine-4-sulfonamide. One future direction is to investigate the mechanism of action of N-benzylmorpholine-4-sulfonamide in more detail. Another future direction is to study the pharmacokinetics and pharmacodynamics of N-benzylmorpholine-4-sulfonamide in vivo. Moreover, N-benzylmorpholine-4-sulfonamide can be used as a lead compound for the development of new anticancer, antiviral, and antibacterial agents. Furthermore, the use of N-benzylmorpholine-4-sulfonamide in combination with other drugs can be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
N-benzylmorpholine-4-sulfonamide can be synthesized through the reaction of benzylamine with 4-chlorosulfonyl morpholine in the presence of a base. The reaction yields N-benzylmorpholine-4-sulfonamide as a white crystalline solid with a molecular weight of 268.77 g/mol.
Applications De Recherche Scientifique
N-benzylmorpholine-4-sulfonamide has been extensively studied for its biological activities. It has been reported to exhibit antitumor, antiviral, and antibacterial properties. N-benzylmorpholine-4-sulfonamide has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer. It has also been reported to have antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Moreover, N-benzylmorpholine-4-sulfonamide has been found to exhibit antibacterial activity against Gram-positive bacteria.
Propriétés
Nom du produit |
N-benzylmorpholine-4-sulfonamide |
|---|---|
Formule moléculaire |
C11H16N2O3S |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
N-benzylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c14-17(15,13-6-8-16-9-7-13)12-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Clé InChI |
GZSBVLGNWOCXLC-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)NCC2=CC=CC=C2 |
SMILES canonique |
C1COCCN1S(=O)(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)
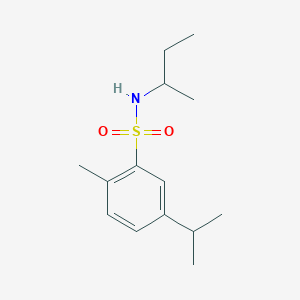
![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)
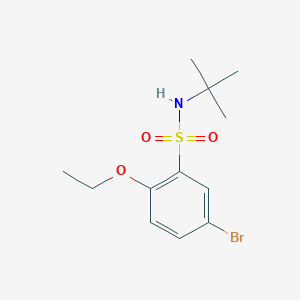
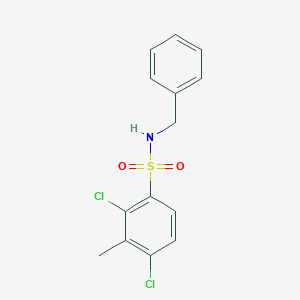
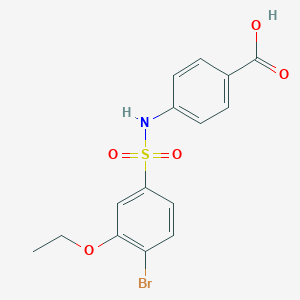
![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)
![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)
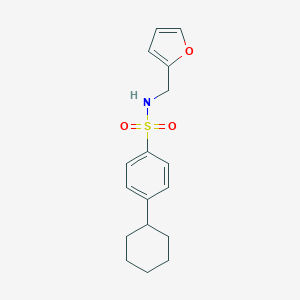
![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)
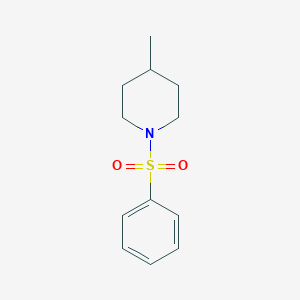
![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)